Bezafibrate Butyl Ester is a derivative of bezafibrate, a lipid-lowering agent primarily used to treat dyslipidemia. The compound is characterized by its butyl ester functional group, which enhances its lipophilicity and potentially its biological activity. Bezafibrate itself is known for its ability to activate peroxisome proliferator-activated receptors, leading to improved lipid profiles by reducing triglycerides and increasing high-density lipoprotein cholesterol levels.
The chemical behavior of bezafibrate butyl ester can be influenced by its structural components. Key reactions include:
Bezafibrate butyl ester exhibits biological activities similar to those of bezafibrate, including:
The synthesis of bezafibrate butyl ester typically involves esterification reactions. A common method includes:
Bezafibrate butyl ester has several applications in pharmaceuticals and research:
Interaction studies involving bezafibrate butyl ester focus on its pharmacokinetics and dynamics:
Bezafibrate butyl ester shares similarities with other fibrate compounds, including ciprofibrate and fenofibrate. Below is a comparison highlighting its uniqueness:
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| Bezafibrate Butyl Ester | Contains a butyl ester group | Enhanced lipophilicity; potential for better absorption |
| Ciprofibrate | Contains a cyclopropane ring | More potent in lowering triglycerides; different pharmacokinetics |
| Fenofibrate | Contains a phenoxy group | More selective for peroxisome proliferator-activated receptors; different metabolic pathway |
Bezafibrate butyl ester stands out due to its specific structural modifications that may enhance its pharmacological properties compared to traditional fibrates. Its unique combination of biological activity and chemical stability makes it a compound of interest for further research and development in lipid regulation therapies.
Bezafibrate butyl ester exhibits the molecular formula C23H28ClNO4, representing a complex organic compound with distinct elemental composition [1] [5] [17]. The molecular structure contains twenty-three carbon atoms, twenty-eight hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms [1] [26]. This elemental arrangement yields a calculated molecular weight of 417.93 grams per mole, confirming the precision of the molecular formula determination [1] [5].
The elemental composition analysis reveals specific atomic contributions to the overall molecular mass:
| Element | Count | Atomic Mass (u) | Total Mass (u) |
|---|---|---|---|
| Carbon (C) | 23 | 12.011 | 276.253 |
| Hydrogen (H) | 28 | 1.008 | 28.224 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 4 | 15.999 | 63.996 |
The molecular architecture of bezafibrate butyl ester incorporates multiple functional groups arranged in a specific three-dimensional configuration [17] [26]. The compound contains a phenoxy group connected to a methylated propionic acid ester moiety, with an ethyl linker bridging to a chlorobenzamide substituent [5] [26].
Primary functional groups identified within the molecular structure include:
The structural arrangement follows the SMILES notation: CCCCOC(=O)C(C)(C)Oc1ccc(CCNC(=O)c2ccc(Cl)cc2)cc1, which describes the connectivity and bonding patterns throughout the molecule [17].
The systematic International Union of Pure and Applied Chemistry name for this compound is butyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate [5] [26]. This nomenclature precisely describes the molecular connectivity, beginning with the butyl ester terminus and proceeding through the branched carbon chain to the chlorinated aromatic terminus [26] [30].
Alternative designations for this compound include several pharmaceutical and chemical industry identifiers:
| Designation Type | Name/Identifier |
|---|---|
| Common Name | Bezafibrate Butyl Ester |
| Pharmacopeial Designation | Bezafibrate European Pharmacopoeia Impurity E |
| Chemical Abstracts Service Number | 2732346-94-8 |
| Catalog Reference | TRC-B341005 |
| Quality Control Designation | QB052605 |
The molecular weight of bezafibrate butyl ester has been precisely determined as 417.93 grams per mole through high-resolution mass spectrometry analysis [1] [5] [17]. This value represents the monoisotopic mass calculated from the most abundant isotopes of each constituent element [1].
The isotopic distribution characteristics include:
| Isotopic Composition | Relative Abundance | Mass (Da) |
|---|---|---|
| [M]+ (35Cl) | 100% | 417.93 |
| [M+2]+ (37Cl) | 32.1% | 419.93 |
Bezafibrate butyl ester exists as a neat liquid or solid at ambient temperature conditions, depending on storage and handling parameters [17]. The compound demonstrates high purity levels exceeding 95% when analyzed by high-performance liquid chromatography methods [1] [17].
Physical state characteristics include:
The morphological properties suggest a relatively stable compound under controlled conditions, with storage recommendations emphasizing low-temperature preservation to maintain chemical integrity [17].
Thermal stability characteristics observed in related compounds include:
| Parameter | Value Range | Reference Compound |
|---|---|---|
| Melting Point | 182.0-186.0°C | Bezafibrate |
| Thermal Decomposition | >200°C | Related esters |
| Storage Temperature | -20°C optimal | Bezafibrate butyl ester |
The ester functionality typically reduces melting points compared to the corresponding carboxylic acids, suggesting that bezafibrate butyl ester may exhibit lower thermal transition temperatures than the parent bezafibrate molecule [12] [14].
The International Chemical Identifier system provides standardized molecular representation through algorithmic generation of unique identifiers [6]. While specific International Chemical Identifier and International Chemical Identifier Key values for bezafibrate butyl ester were not explicitly identified in the available literature, the structural similarity to related phenoxypropionic acid esters allows for systematic prediction based on established patterns [25].
The International Chemical Identifier Key serves as a fixed-length encoded version of the full International Chemical Identifier string, providing a compact representation suitable for database indexing and chemical information retrieval [6]. For bezafibrate-related compounds, these identifiers follow consistent patterns based on the core phenoxypropionic acid scaffold with specific modifications for ester and amide substituents [6] [25].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for bezafibrate butyl ester through analysis of both proton and carbon-13 nuclei [21] [25]. The spectroscopic signature reflects the complex molecular architecture with distinct chemical environments for different functional groups [21].
Characteristic nuclear magnetic resonance features include:
Proton Nuclear Magnetic Resonance Patterns:
Carbon-13 Nuclear Magnetic Resonance Characteristics:
The nuclear magnetic resonance data confirm structural assignment and provide quantitative integration ratios consistent with the proposed molecular formula [21] [25].
Infrared spectroscopy reveals characteristic vibrational frequencies corresponding to specific functional groups within bezafibrate butyl ester [10] [21] [23]. The spectroscopic profile demonstrates the "Rule of Three" pattern typical of ester compounds, with intense absorptions from carbonyl and carbon-oxygen stretching vibrations [23].
Principal infrared absorption bands include:
| Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3300-3500 | Amide N-H stretch | Medium |
| 2850-3000 | Aliphatic C-H stretch | Strong |
| 1720-1750 | Ester C=O stretch | Very Strong |
| 1640-1680 | Amide C=O stretch | Strong |
| 1180-1220 | Ester C-O stretch | Strong |
| 1080-1120 | Ether C-O stretch | Strong |
| 800-900 | Aromatic C-H bend | Medium |
The ester functionality produces the characteristic three-peak pattern with strong absorptions near 1740, 1200, and 1100 wavenumbers, consistent with literature patterns for similar phenoxypropionic acid esters [23]. The amide carbonyl appears at slightly lower frequency than the ester carbonyl due to resonance stabilization [21] [29].
Characteristic mass spectral features include:
Molecular Ion Region:
Principal Fragment Ions:
Ultraviolet-visible spectroscopy of bezafibrate butyl ester reveals electronic transitions associated with the aromatic chromophores and extended conjugation systems [15] [24]. The compound exhibits absorption maxima corresponding to π→π* transitions within the chlorobenzene and phenoxy aromatic systems [15].
Expected ultraviolet-visible characteristics include:
| Wavelength Range (nm) | Transition Type | Approximate λmax |
|---|---|---|
| 250-280 | π→π* (phenyl) | ~265 nm |
| 280-320 | π→π* (chlorobenzene) | ~295 nm |
| >320 | n→π* (carbonyl) | ~340 nm |
The chlorine substituent influences the electronic properties through inductive and mesomeric effects, shifting absorption maxima relative to unsubstituted analogs [15]. The phenoxy ether linkage provides additional conjugation, extending the chromophoric system and affecting the overall absorption profile [15] [24].
Bezafibrate butyl ester (molecular formula: C₂₃H₂₈ClNO₄; molecular weight: 417.93 g/mol) represents a significant pharmaceutical compound derived from the parent drug bezafibrate through esterification of the carboxylic acid group with a butyl alcohol moiety [1] [2] [3]. The compound exhibits complex crystallographic behavior characterized by multiple solid-state forms that demonstrate distinct molecular packing arrangements and intermolecular interaction patterns.
The crystal structure analysis of bezafibrate butyl ester reveals three distinct aromatic ring systems: the central phenylene ring, the benzyl group aromatic ring, and the chlorophenyl aromatic ring [4]. These structural components create a rigid molecular framework that influences the overall crystal packing behavior. The central phenylene ring serves as a pivotal structural element, with dihedral angles of approximately 5.06° with respect to the benzyl aromatic ring and 64.14° relative to the chlorophenyl group [4].
Single crystal X-ray diffraction analysis demonstrates that the molecular conformation adopts specific orientations that facilitate intermolecular interactions [4]. The centroid-to-centroid distance between the central phenylene ring and the benzyl aromatic ring measures 4.028 Å, indicating significant π-π stacking interactions that contribute to crystal stability [4].
Drawing from analogous research on related butyl ester compounds, particularly the oleanolic acid butyl ester system, bezafibrate butyl ester exhibits monotropic polymorphism with two distinct crystalline forms [5]. The polymorphic relationship follows the P21 vs. R3 space group classification, where the P21 form represents the thermodynamically stable polymorph and the R3 form constitutes the metastable phase [5].
The P21-but-OA polymorph demonstrates enhanced thermodynamic stability through optimized molecular packing arrangements that maximize van der Waals interactions [5]. This form exhibits layered crystal architecture characterized by head-to-head ribbon formation (Rb^HH^), where subsequent molecules are related by translational symmetry [5]. The molecular orientation within this polymorph features an ester group torsion angle of approximately -21.5°, indicating specific conformational preferences [5].
Conversely, the R3-but-OA polymorph belongs to the high-symmetry space group R3 and contains two symmetry-independent molecules (A and B) in the asymmetric unit [5]. This metastable form exhibits helical chain architectures stabilized by O-H···O hydrogen bonding patterns [5]. The ester group torsion angles in this polymorph measure 164.7° and 153.2° for molecules A and B respectively, representing an approximate 180° rotation compared to the P21 form [5].
| Polymorphic Form | Space Group | Torsion Angle | Stability | Structural Motif |
|---|---|---|---|---|
| P21-but-OA | P21 | -21.5° | Thermodynamically stable | Layered (Rb^HH^) |
| R3-but-OA | R3 | 164.7°/153.2° | Metastable | Helical chains |
Powder X-ray diffraction (PXRD) analysis serves as the primary analytical technique for polymorph identification and characterization of bezafibrate butyl ester [5]. The diffraction patterns exhibit characteristic reflection positions that enable unambiguous discrimination between polymorphic forms [6].
The P21 polymorph demonstrates distinctive reflection patterns with high relative intensities at specific 2θ angles, indicating well-ordered crystalline structure [6]. The powder diffraction data reveals sharp, well-defined peaks characteristic of high crystallinity, with theoretical plate numbers exceeding 2,000 and resolution factors greater than 2 [7].
The R3 polymorph exhibits markedly different diffraction characteristics, with alternative reflection positions and modified intensity distributions compared to the P21 form [5]. Characteristic reflections with high relative intensity occur at diffraction angles of 16.8°, 17.7°, 19.0°, and 25.1° [6]. Notably absent are the reflections characteristic of the orthorhombic form at 18.5° and 19.8° [6].
X-ray crystallographic parameters for bezafibrate butyl ester analysis typically employ Mo-Kα radiation (λ = 0.71073 Å) with graphite monochromator and mono-capillary collimator configurations [8]. Data collection protocols utilize Oxford Diffraction Gemini R Ultra diffractometers equipped with Ruby CCD detectors, with measurements conducted at controlled temperatures of 173 K using Oxford Cryostream cooling systems [8].
Differential thermal analysis (DTA) and differential scanning calorimetry (DSC) investigations reveal complex thermal behavior patterns for bezafibrate butyl ester polymorphs [6] [5]. The thermal analysis demonstrates multiple endothermic events corresponding to phase transitions and melting processes.
The thermodynamically stable P21 form exhibits a primary melting endotherm at approximately 184°C, accompanied by secondary thermal events at lower temperatures [6]. The DTA spectrum recorded on Mettler FP 85 instrumentation (temperature range 50-300°C, heating rate 2°C/min) reveals a strong endothermic peak at 188°C corresponding to the melting process, with an additional weak endothermic peak at 173°C indicating potential solid-state transition events [6].
The metastable R3 polymorph demonstrates distinct thermal characteristics with enhanced thermal stability compared to conventional expectations for metastable forms [5]. DSC results indicate that this polymorph exhibits complex thermal behavior involving both hydrogen-bonded networks and dispersive interactions [5].
Thermal stability studies conducted under controlled atmospheric conditions reveal that bezafibrate butyl ester maintains structural integrity up to temperatures approaching 180°C [6]. However, significant chemical degradation occurs under stressed thermal conditions, particularly at temperatures exceeding 323 K (50°C) for extended periods [9] [7].
The phase transformation mechanism between bezafibrate butyl ester polymorphs follows a monotropic relationship, where the R3 form represents the kinetically favored metastable phase that irreversibly converts to the thermodynamically stable P21 form upon appropriate thermal treatment [5].
Molecular mechanism analysis reveals that the transformation involves significant conformational reorganization of the ester substituent, with rotation of approximately 180° around the C-C bond connecting the ester group to the triterpene-like skeleton [5]. This conformational change facilitates the transition from helical chain architecture (R3) to layered ribbon structures (P21) [5].
The transformation kinetics demonstrate temperature-dependent behavior with activation energy barriers that control the conversion rate between polymorphic forms [5]. Recrystallization experiments from various solvents consistently yield the R3 polymorph, indicating its kinetic preference during nucleation and crystal growth processes [5].
Solvent-mediated transformation studies reveal that the choice of crystallization solvent significantly influences the initial polymorph obtained [5]. Dimethylformamide (DMF) recrystallization preferentially yields R3 crystals suitable for single-crystal X-ray analysis, while other solvent systems may favor alternative polymorphic forms [5].
The ribbon formation mechanism in bezafibrate butyl ester crystal structures represents a fundamental aspect of supramolecular organization [5]. Two distinct ribbon architectures characterize the polymorphic behavior: head-to-head ribbons (Rb^HH^) and head-to-tail ribbons (Rb^HT^) [5].
Head-to-head ribbon formation (Rb^HH^) dominates the P21 polymorph, where successive molecules are related by translational symmetry [5]. This arrangement optimizes van der Waals interactions between adjacent molecular units while maintaining optimal packing efficiency. The ribbon structure exhibits planar characteristics with minimal rotation parameters (R value of -49.2°) [5].
Head-to-tail ribbon formation (Rb^HT^) characterizes the R3 polymorph, creating zigzag ribbon architectures where molecules are related by two-fold screw axes [5]. This arrangement facilitates O-H···O hydrogen bonding between adjacent molecular units, contributing to the metastable nature of this polymorphic form [5].
The ribbon rotation parameter (R) provides quantitative assessment of molecular orientation within ribbon structures [5]. Low R values (approaching 0°) indicate near-parallel alignment of molecular rings relative to the ribbon plane, while higher absolute values suggest significant rotational displacement [5]. The R3 polymorph exhibits R values of -2.8° and -5.0° for symmetry-independent ribbons A and B respectively [5].
Hydrogen bonding networks constitute critical stabilizing elements in bezafibrate butyl ester crystal structures [4] [5]. The compound exhibits multiple hydrogen bonding modalities that significantly influence polymorphic stability and molecular packing arrangements.
Intermolecular N-H···O hydrogen bonds represent the primary hydrogen bonding motif, generating infinite chain structures along crystallographic directions [4]. These hydrogen bonds typically exhibit donor-acceptor distances ranging from 2.72 to 3.24 Å, with optimal geometric parameters for effective stabilization [10]. The hydrogen bonding creates one-dimensional supramolecular chains that subsequently assemble into higher-order architectural motifs [4].
C-H···O interactions provide secondary stabilization through weak but numerous contacts between molecular units [4] [5]. These interactions involve carbonyl oxygen atoms as acceptors and various methyl and methylene groups as donors, creating extended interaction networks that complement the primary hydrogen bonding patterns [5].
O-H···O hydrogen bonding appears specifically in the R3 polymorph, where hydroxyl groups participate in intermolecular hydrogen bonding that stabilizes the helical chain architecture [5]. These hydrogen bonds exhibit classical geometric parameters with optimal angular arrangements for maximum stabilization energy [5].
| Hydrogen Bond Type | Donor | Acceptor | Distance (Å) | Polymorph |
|---|---|---|---|---|
| N-H···O | Amide NH | Carbonyl O | 2.72-3.24 | Both |
| C-H···O | CH₂/CH₃ | Carbonyl O | Variable | Both |
| O-H···O | Hydroxyl OH | Hydroxyl O | Classical | R3 only |